4-Bromo-2-(propan-2-yl)-2H-1,2,3-triazole
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Overview
Description
4-Bromo-2-(propan-2-yl)-2H-1,2,3-triazole is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a bromine atom and an isopropyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(propan-2-yl)-2H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-bromo-1H-1,2,3-triazole with isopropyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(propan-2-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-Bromo-2-(propan-2-yl)-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Triazole derivatives are known for their antifungal and antibacterial properties, making this compound a potential candidate for drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(propan-2-yl)-2H-1,2,3-triazole involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring can form specific interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The isopropyl group can also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-1,2,3-triazole: Lacks the isopropyl group, which can affect its reactivity and applications.
2-(Propan-2-yl)-2H-1,2,3-triazole: Lacks the bromine atom, which can influence its chemical behavior and biological activity.
Uniqueness
4-Bromo-2-(propan-2-yl)-2H-1,2,3-triazole is unique due to the presence of both the bromine atom and the isopropyl group, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-propan-2-yltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-4(2)9-7-3-5(6)8-9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOOJPOQZYJYHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1N=CC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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